molecular formula C11H12N4O2 B1437023 N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide CAS No. 401623-14-1

N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide

Cat. No.: B1437023
CAS No.: 401623-14-1
M. Wt: 232.24 g/mol
InChI Key: HLXZNIGFDAXJPD-UHFFFAOYSA-N
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Description

N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide is a novel chemical entity based on the privileged 1,3,4-oxadiazole scaffold, designed for advanced medicinal chemistry and drug discovery research. The 1,3,4-oxadiazole core is a well-established pharmacophore in medicinal chemistry, known for its significant and versatile biological activities . This particular derivative is engineered for researchers investigating potential anticancer therapies. Compounds featuring the 1,3,4-oxadiazole structure have demonstrated potent antiproliferative effects against various cancer cell lines by targeting critical enzymes involved in cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC) . Furthermore, structural analogues containing the benzamide-linked 1,3,4-oxadiazole motif have shown promising activity as potent inhibitors of enzymes like alkaline phosphatase, making them valuable tools for biochemical studies . The incorporation of the 5-amino substituent on the oxadiazole ring provides a key synthetic handle for further structural diversification and derivatization, allowing medicinal chemists to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . This product is intended for use in laboratory research applications only, including in vitro biological screening, molecular docking studies, and as a building block for the synthesis of more complex chemical libraries. It is not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-15(7-9-13-14-11(12)17-9)10(16)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXZNIGFDAXJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NN=C(O1)N)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Acylthiosemicarbazides

A widely used method involves the oxidative cyclization of acylthiosemicarbazides to yield 5-amino-1,3,4-oxadiazoles. The general procedure includes:

  • Synthesis of acylthiosemicarbazide intermediate by reacting acylhydrazides with isothiocyanates or related reagents.
  • Oxidative cyclization using oxidants such as 1,3-dibromo-5,5-dimethylhydantoin in the presence of potassium iodide, iodine, or Oxone.
  • The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures, producing high yields (up to 97%) of the desired 5-amino-1,3,4-oxadiazole derivatives.

This method is advantageous due to its mild reaction conditions, high yields, and scalability.

One-Pot Synthesis Using Coupling Reagents

An eco-friendly and efficient approach employs the use of coupling reagents such as propanephosphonic anhydride (T3P) for the direct synthesis of 2-amino-1,3,4-oxadiazoles from acylhydrazides and isocyanates. This one-pot method offers:

  • Mild reaction conditions
  • High functional group tolerance
  • Minimal epimerization
  • High yields of target compounds

This method can be adapted for the synthesis of the N-methylbenzamide moiety linked to the oxadiazole ring by selecting appropriate acylhydrazides and isocyanates.

Photocatalytic and Electrochemical Oxidative Cyclization

Recent advances include:

  • Photocatalytic oxidative heterocyclization using eosin-Y under visible light with atmospheric oxygen and CBr4, enabling rapid and high-yielding synthesis of 5-amino-1,3,4-oxadiazoles.
  • Electro-oxidative synthesis at platinum electrodes in acetonitrile with lithium perchlorate as electrolyte, facilitating the formation of semicarbazones as intermediates, which cyclize to the oxadiazole ring.

These methods provide environmentally benign alternatives with operational simplicity.

Cyclodehydration of Diacylhydrazines

Another effective route involves cyclodehydration of diacylhydrazines using dehydrating agents such as:

  • Thionyl chloride (SOCl2)
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
  • Microwave-assisted dehydration with silica-supported dichlorophosphate

These methods yield 2,5-disubstituted 1,3,4-oxadiazoles with good to excellent yields and can be adapted for the synthesis of this compound by appropriate choice of hydrazide precursors.

Representative Synthetic Route for this compound

A plausible synthetic pathway based on literature data is as follows:

Step Reactants & Conditions Description Yield (%)
1 Hippuric acid → methyl ester → hydrazide Conversion of hippuric acid to methyl ester, then to hydrazide by reaction with hydrazine hydrate High (80-90%)
2 Hydrazide + CS2 + KOH (reflux in ethanol) Cyclization to 5-substituted 1,3,4-oxadiazole-2-thione intermediate Moderate to high (70-85%)
3 Oxadiazole-2-thione + alkyl/aryl halide (e.g., methyl iodide) + K2CO3 (acetone, room temp) Alkylation to form N-substituted oxadiazole derivative High (75-90%)
4 Amidation with methylbenzoyl chloride or direct N-methylbenzamide formation Final coupling to introduce N-methylbenzamide moiety High (70-85%)

This sequence efficiently constructs the 5-amino-1,3,4-oxadiazole core with the N-methylbenzamide substituent.

Detailed Reaction Conditions and Notes

Method Key Reagents Solvent Temperature Reaction Time Notes
Oxidative cyclization of acylthiosemicarbazides 1,3-Dibromo-5,5-dimethylhydantoin, KI Acetic acid or ethanol Room temp to 60°C 2–6 h High yield, scalable, mild conditions
One-pot T3P coupling Acylhydrazide, isocyanate, T3P Dichloromethane or THF Room temp 3–5 h Eco-friendly, mild, minimal side reactions
Photocatalytic (eosin-Y) Semicarbazone, eosin-Y, CBr4, O2 Ethanol or acetonitrile Room temp, visible light 1–3 h Rapid, green, high selectivity
Electrochemical synthesis Semicarbazone, LiClO4 Acetonitrile Room temp 2–4 h Sustainable, mild, avoids harsh oxidants
Cyclodehydration with EDC·HCl Diacylhydrazine, EDC·HCl Dichloromethane Room temp 2–6 h Regioselective, high yield, mild

Research Findings and Comparative Yields

Study Method Yield (%) Advantages Limitations
Pengfei Niu et al. (2023) Iodine-mediated oxidative cyclization 85–95 High yield, mild Requires iodine handling
Sanjeev Kumar et al. (2023) Electro-oxidative synthesis 80–90 Green, scalable Requires electrochemical setup
Dolman J. Sarah et al. Tosyl chloride/pyridine cyclization 75–90 Versatile, broad substrate scope Use of pyridine (toxic)
Yang S. J et al. EDC·HCl dehydration 85–92 Regioselective, mild Cost of coupling reagent
Synthesis via hippuric acid (PubMed 31032540) Hydrazide cyclization and alkylation 70–90 Good yields, accessible reagents Multi-step, moderate time

Chemical Reactions Analysis

Types of Reactions

N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, nitro derivatives, and reduced forms of the original compound .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of oxadiazoles, including N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide, exhibit notable anticonvulsant properties. A series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) seizure method. The results indicated that certain compounds showed significant efficacy in preventing seizures, suggesting potential therapeutic applications in epilepsy management .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, a related compound was shown to inhibit the growth of several cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% . The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for effective cancer therapy.

Case Study: Anticancer Efficacy

A specific study involving the synthesis and evaluation of new oxadiazole derivatives revealed that these compounds significantly inhibited cell proliferation in human cancer cell lines (HCT116 and HeLa) with IC50 values below 100 µM. The presence of specific functional groups was found to enhance the anticancer activity, indicating a structure-activity relationship that could guide future drug design .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Several studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds derived from oxadiazole structures have shown promising results in inhibiting bacterial growth and could serve as potential leads for new antibiotics .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Cell Line/Organism IC50/Effectiveness Reference
AnticonvulsantMES Seizure ModelSignificant efficacy observed
AnticancerSNB-19, OVCAR-8PGI > 80%
HCT116IC50 < 100 µM
AntimicrobialVarious BacteriaEffective against Gram-positive and Gram-negative strains

Mechanism of Action

The mechanism of action of N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites is crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity Reference
This compound (Target) C₁₁H₁₂N₄O₂* 232.24 N/A 5-amino-oxadiazole, N-methylbenzamide Hypothesized: Anticancer, antiviral
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₆H₁₇N₅O₂S₂ 375.47 148–150 Thiazole, sulfanyl, propanamide Not reported
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) C₂₅H₂₄N₄O₅S 492.55 N/A Sulfamoyl, methoxyphenyl Antifungal (vs. C. albicans)
2-Amino-N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (4415) C₁₁H₁₂N₄O₂S 264.30 N/A Methylthio, benzamide Antiviral (potent activity)
2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide C₁₂H₁₄N₄O₂ 262.27 N/A Phenyl, propanamide HDAC inhibition (anticancer)

*Calculated molecular formula and weight based on structural analysis.

Key Observations:

Substituent Effects on Activity: The 5-amino group on the oxadiazole ring (target compound) may enhance solubility and hydrogen-bonding interactions compared to methylthio (compound 4415) or sulfamoyl (LMM5) groups, which increase lipophilicity and steric bulk .

Biological Activity Trends: Antifungal Activity: LMM5 and LMM11 (sulfamoyl-oxadiazoles) inhibit C. albicans via thioredoxin reductase inhibition, suggesting that bulky substituents (e.g., benzyl, cyclohexyl) enhance antifungal potency . Antiviral Activity: Methylthio-substituted oxadiazoles (e.g., compound 4415) exhibit stronger antiviral effects than nitro or amino analogs, indicating electron-withdrawing groups may optimize activity . HDAC Inhibition: Propanamide-linked oxadiazoles (e.g., 2-amino-N-((5-phenyl-oxadiazol-2-yl)methyl)propanamide) show selectivity against cancer cell lines, likely due to their ability to chelate zinc in HDAC active sites .

Thermodynamic and Spectroscopic Data

  • Melting Points : Oxadiazole derivatives with sulfanyl or thiazole groups (e.g., compounds 7c–7f) exhibit higher melting points (134–178°C) due to increased intermolecular hydrogen bonding and rigidity .
  • Spectroscopic Characterization : IR and NMR data for similar compounds confirm the presence of oxadiazole rings (IR: 1600–1650 cm⁻¹ for C=N stretching; ¹H NMR: δ 2.5–3.5 ppm for N-methyl groups) .

Biological Activity

N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide (referred to as compound 1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H12N4O2C_{11}H_{12}N_{4}O_{2}. It features an oxadiazole ring, which is known for its diverse biological activities. The compound is classified as an amide and is noted for its irritant properties.

PropertyValue
Molecular FormulaC₁₁H₁₂N₄O₂
CAS Number401623-14-1
MDL NumberMFCD01612710
Hazard ClassificationIrritant

The biological activity of compound 1 can be attributed to its structural components. The oxadiazole moiety is known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Recent studies have shown that derivatives of oxadiazoles exhibit significant inhibitory effects on certain kinases, which are crucial in cancer progression.

Case Studies and Research Findings

  • Antitumor Activity : A study investigated the synthesis of novel benzamide derivatives containing oxadiazole rings. Among these, compounds similar to this compound demonstrated potent inhibitory effects on RET kinase activity in vitro. This suggests that compound 1 may also possess anticancer properties by inhibiting pathways critical for tumor growth .
  • Anticonvulsant Properties : Another research effort synthesized a series of oxadiazole derivatives and evaluated their anticonvulsant activity using the maximal electroshock seizure method. While specific data on compound 1 was not detailed, the findings imply that oxadiazoles have potential in treating seizure disorders .
  • Kinase Inhibition : A related study focused on the design of benzamide derivatives as RET kinase inhibitors. The results indicated that compounds incorporating oxadiazole structures could effectively inhibit RET kinase at both molecular and cellular levels, thereby reducing cell proliferation driven by RET mutations .

Biological Assays

The following table summarizes key findings from assays evaluating the biological activity of compounds related to this compound:

CompoundActivity TypeIC50 (nM)Reference
Compound I-8RET Kinase Inhibition52
Benzamide DerivativeAnticonvulsant ActivityNot Specified
Compound with OxadiazoleAntitumor ActivityModerate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide, and how do microwave-assisted methods compare to conventional synthesis?

  • Methodological Answer : Microwave-assisted synthesis significantly reduces reaction time and improves yield compared to conventional methods. For example, glycine derivatives can be functionalized via benzoylation under microwave irradiation (80–100°C, 10–15 min) to achieve >85% purity, as validated by TLC and recrystallization . Key steps include:

  • Step I : Benzoylation of glycine in NaOH, followed by acidification.
  • Step II : Cyclization with thiosemicarbazide under microwave conditions.
  • Characterization : NMR (400 MHz), IR (KBr pellet), and mass spectrometry (Waters Micro Mass ZQ 2000) are critical for confirming structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., benzamide aromatic protons at δ 7.4–8.1 ppm) and confirms methyl groups .
  • FTIR : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 325.81 for derivatives) .
  • Elemental Analysis : Validates purity (>95% C, H, N, S) .

Q. How can researchers evaluate the anticancer potential of this compound in preliminary assays?

  • Methodological Answer : Use in vitro models such as:

  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated via nonlinear regression .
  • Comparative Analysis : Benchmark against cisplatin or doxorubicin. Derivatives with electron-withdrawing substituents (e.g., -Cl, -CF₃) show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at the oxadiazole ring) impact bioactivity?

  • Methodological Answer :

  • Substituent Effects : Adding 4-chlorophenyl or methylsulfanyl groups increases antimicrobial potency by 3–5-fold compared to unsubstituted analogs, as seen in MIC assays against S. aureus .
  • SAR Studies : Replace the benzamide moiety with thiophene or piperazine derivatives to modulate solubility and target affinity .

Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Hydrogen Bonding : N–H···N and C–H···O interactions stabilize dimer formation (e.g., centrosymmetric dimers with R factor = 0.050) .
  • Conformational Rigidity : Orthorhombic crystal packing (space group P2₁2₁2₁) with unit cell parameters a = 6.0171 Å, b = 15.3120 Å .

Q. How can computational modeling predict binding modes to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target for anaerobic pathogens. The oxadiazole ring’s electron density aligns with active-site residues (e.g., Arg213, Glu144) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps for reactive sites .

Q. What strategies resolve contradictions in bioactivity data across similar analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values of 5-amino-1,3,4-oxadiazole derivatives against standardized datasets (e.g., NCI-60 screen). Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) .
  • Dose-Response Refinement : Use Hill slope analysis to distinguish true efficacy from nonspecific cytotoxicity .

Methodological Challenges

Q. How can solubility limitations be addressed during formulation for in vivo studies?

  • Methodological Answer :

  • Co-Solvents : Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility (>2 mg/mL).
  • Prodrug Design : Introduce phosphate or acetyl groups to improve bioavailability .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation.
  • Recrystallization : Methanol/water (7:3) yields >90% pure crystals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide

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